molecular structure of rac FTY720-d4 Phosphate
molecular structure of rac FTY720-d4 Phosphate
An In-depth Technical Guide to the Molecular Structure and Application of rac-FTY720-d4 Phosphate
Introduction: From Prodrug to Precision Tool
Fingolimod, known by its laboratory designation FTY720, is a foundational oral therapy for relapsing-remitting multiple sclerosis (MS).[1][2] Its therapeutic efficacy, however, is not inherent to the parent molecule. FTY720 is a prodrug that requires in vivo bioactivation through phosphorylation to exert its immunomodulatory effects.[3][4] This phosphorylation is predominantly carried out by the enzyme sphingosine kinase 2 (SphK2), converting FTY720 into its active moiety, FTY720-phosphate.[5][6][7] The resulting molecule is a structural mimic of the endogenous lysophospholipid, sphingosine-1-phosphate (S1P), which is a critical signaling molecule in numerous physiological processes, including lymphocyte trafficking.[3][5]
The deuterated analogue, rac-FTY720-d4 Phosphate, represents a critical tool for the scientific and clinical investigation of Fingolimod. The incorporation of stable isotopes provides an indispensable internal standard for highly sensitive and specific quantification in complex biological matrices.[8] This guide provides an in-depth exploration of the molecular structure of rac-FTY720-d4 Phosphate, the rationale behind its design, and its application in modern analytical workflows.
Part 1: The Bioactivation Cascade: A Prerequisite for Activity
The journey from the administered FTY720 to the biologically active FTY720-Phosphate is a critical first step in its mechanism of action. This enzymatic conversion is central to its function.
FTY720 is a functional antagonist of S1P, and sphingosine kinases are effective in phosphorylating FTY720 to its bioactive form, FTY720P.[5] This process occurs primarily in the liver.[5] Once phosphorylated, FTY720-P acts as a high-affinity agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[3][9] Its therapeutic effect in MS is primarily mediated through its interaction with the S1P1 receptor on lymphocytes.[10][11] This binding leads to the internalization and degradation of the S1P1 receptor, effectively trapping lymphocytes within the lymph nodes and preventing their egress into the central nervous system where they would otherwise contribute to autoimmune-mediated inflammation and demyelination.[3][5][10]
Figure 1: The bioactivation pathway of FTY720 to its active phosphate form.
Part 2: Molecular Structure of rac-FTY720-d4 Phosphate
A precise understanding of the molecule's structure is fundamental to its application. The nomenclature itself provides key details: "rac" indicates a racemic mixture, "d4" specifies the deuterium labeling, and "Phosphate" denotes the active form.
Chemical Identity and Properties
The key identifiers and properties of rac-FTY720-d4 Phosphate are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-d4 1-(Dihydrogen Phosphate) | [12] |
| CAS Number | 1794828-93-5 | [12] |
| Molecular Formula | C₁₉H₃₀D₄NO₅P | [12] |
| Molecular Weight | 391.48 g/mol | [12] |
| Isotopic Label | Deuterium (D) | [12] |
| Unlabeled CAS | 402615-91-2 | [12] |
Structural Elucidation
The structure consists of three main components: a 4-octylphenyl ethyl side chain, an amino-propanediol backbone, and a phosphate group. The deuterium atoms are specifically incorporated into the propanediol backbone. The InChI string, 1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/i15D2,16D2, precisely defines the location of the four deuterium atoms on the two carbons of the propanediol moiety that are bonded to the hydroxyl and phosphate groups.[12]
The term "rac" or racemic signifies that the compound is an equal mixture of its two enantiomers, (R)-FTY720-d4 Phosphate and (S)-FTY720-d4 Phosphate. The chiral center is the carbon atom bonded to the amino group, the hydroxymethyl-d2 group, the phosphomethyl-d2 group, and the 4-octylphenethyl group.
Figure 2: 2D structure of rac-FTY720-d4 Phosphate. The deuterium (D) atoms replace hydrogen on the propanediol backbone.
Rationale for Deuterium Labeling
The primary purpose of synthesizing FTY720-d4 Phosphate is to serve as a robust internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8][13] Stable isotope-labeled standards are considered the gold standard for such applications for several key reasons:
-
Co-elution: The deuterated standard has nearly identical physicochemical properties to the endogenous, unlabeled analyte. This ensures it co-elutes from the liquid chromatography column, experiencing the same matrix effects and ionization suppression or enhancement.
-
Mass Differentiation: Despite co-eluting, the d4-standard is easily distinguished from the native compound by the mass spectrometer due to its 4-Dalton mass difference.
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Accurate Quantification: By adding a known amount of the d4-standard to a sample, any sample loss during extraction or variability in instrument response can be precisely corrected for, leading to highly accurate and reproducible quantification of the target analyte.[8]
Part 3: Experimental Protocols for Characterization and Use
The validation and use of rac-FTY720-d4 Phosphate as an internal standard requires rigorous analytical methodology.
Protocol: Quantitative Analysis via LC-MS/MS
This protocol outlines a standard workflow for quantifying FTY720-Phosphate in a biological matrix (e.g., human plasma) using rac-FTY720-d4 Phosphate as an internal standard.[13]
Objective: To accurately measure the concentration of FTY720-Phosphate.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of rac-FTY720-d4 Phosphate solution (the internal standard).
-
Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for analysis.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
FTY720-Phosphate (Analyte): Q1: 388.2 m/z → Q3: 272.2 m/z (loss of phosphate and water).
-
FTY720-d4 Phosphate (Standard): Q1: 392.2 m/z → Q3: 274.2 m/z (loss of phosphate and water, retaining two deuterium atoms on the fragmented backbone).
-
-
-
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled FTY720-Phosphate spiked into the same matrix.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Figure 3: A typical analytical workflow for the quantification of FTY720-Phosphate using its deuterated internal standard.
Protocol: Structural Confirmation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure and, critically, the precise location of the deuterium labels.
Objective: To verify the structure of rac-FTY720-d4 Phosphate.
Methodology:
-
Sample Preparation: Dissolve a small quantity of the compound in a suitable deuterated solvent, such as Methanol-d4 (CD₃OD).
-
¹H NMR Analysis:
-
Expected Observation: Compared to the spectrum of unlabeled FTY720-Phosphate, the proton signals corresponding to the -CH₂OH and -CH₂OP(O)(OH)₂ groups will be absent or significantly reduced to trace residual peaks.
-
Rationale: The deuterium atoms (²H) have a different nuclear spin and resonance frequency than protons (¹H), making them effectively "invisible" in a standard ¹H NMR experiment. The absence of these signals confirms the successful and specific incorporation of deuterium at the intended positions.
-
-
¹³C NMR Analysis:
-
Expected Observation: The carbon signals for the C-D₂ groups will appear as multiplets (typically triplets for -CD₂-) due to C-D coupling, and they will be shifted slightly upfield compared to the corresponding C-H signals in the unlabeled compound.
-
Rationale: This provides further confirmation of the location of the isotopic labels.
-
-
³¹P NMR Analysis:
-
Expected Observation: A single resonance confirming the presence of the phosphate group.
-
Conclusion
rac-FTY720-d4 Phosphate is a meticulously designed molecule that serves as a cornerstone for the accurate and reliable bioanalysis of Fingolimod's active metabolite. Its structure, featuring a stable isotopic label at a position not susceptible to metabolic exchange, makes it an ideal internal standard for mass spectrometry-based quantification. A thorough understanding of its molecular structure, the rationale for its deuteration, and the analytical protocols for its use are essential for researchers and drug development professionals working to characterize the pharmacokinetics, pharmacodynamics, and clinical efficacy of this important immunomodulatory agent.
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